molecular formula C20H19N3O6 B2990321 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 905670-58-8

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2990321
CAS No.: 905670-58-8
M. Wt: 397.387
InChI Key: ZUVVJCREOQKTGT-UHFFFAOYSA-N
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Description

The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a structurally complex molecule featuring:

  • A 2,3-dihydro-1,4-benzodioxin moiety, a bicyclic system known for enhancing metabolic stability and bioavailability in drug design .
  • A 5-oxopyrrolidin-3-yl group, which introduces a lactam ring that may influence conformational rigidity and binding affinity.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-19(9-13-1-3-15(4-2-13)23(26)27)21-14-10-20(25)22(12-14)16-5-6-17-18(11-16)29-8-7-28-17/h1-6,11,14H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVVJCREOQKTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and nitrophenylacetamide moieties. The reaction conditions often involve the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Containing the 1,4-Benzodioxin Ring

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()
  • Structure: Simplifies the target compound by replacing the pyrrolidinone and nitrophenyl groups with a basic acetamide chain.
  • Properties :
    • Synthesized as a colorless oil with confirmed NMR data (δ 2.11 ppm for methyl group) .
    • Lacks the nitro group, resulting in lower molecular weight (MW 194.08 vs. ~400 for the target compound).
  • Relevance : Demonstrates the synthetic accessibility of benzodioxin-acetamide hybrids, though simpler derivatives may lack pharmacological complexity.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
  • Key Differences :
    • The triazole-thioether group introduces sulfur-based reactivity, contrasting with the nitro group’s electron-deficient nature in the target compound.
    • Likely exhibits distinct pharmacokinetics due to increased polarity.

Compounds with Antihepatotoxic Activity (1,4-Dioxane/Fused Ring Systems)

3',4'-(1",4"-Dioxino) Flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-dioxino) Flavone (4g) ()
  • Structure: Flavonoid derivatives with fused 1,4-dioxane rings, structurally distinct but pharmacologically relevant.
  • Activity: Demonstrated significant antihepatotoxic effects in albino rats, reducing SGOT (serum glutamic oxaloacetic transaminase) and SGPT (serum glutamic pyruvate transaminase) levels comparably to silymarin . The hydroxymethyl substitution in 4g enhanced activity, suggesting polar groups improve efficacy.
  • Comparison: The target compound’s benzodioxin and nitro groups may confer different mechanisms (e.g., nitric oxide modulation vs. antioxidant flavonoid activity).
2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide Hydrochloride ()
  • Structure : A pyridopyrimidine-acetamide hybrid with sulfanyl and dichlorophenyl groups.
  • Properties: Higher halogen content (Cl) increases lipophilicity compared to the nitro group in the target compound.

Comparative Data Table

Compound Name Key Structural Features Biological Activity References
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide Benzodioxin, pyrrolidinone, nitroacetamide Hypothesized enzyme modulation
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Simple benzodioxin-acetamide Synthetic intermediate
3',4'-(2-Hydroxymethyl-1",4"-dioxino) Flavone (4g) Flavonoid-dioxane hybrid with hydroxymethyl Antihepatotoxic (SGOT/SGPT reduction)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioether, pyridine, benzodioxin Potential enzyme inhibition

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s pyrrolidinone and nitro groups necessitate multi-step synthesis, unlike simpler benzodioxin derivatives .
  • Pharmacological Potential: While flavone-dioxane hybrids show antihepatotoxic efficacy, the target compound’s nitro group may enable unique interactions (e.g., nitroreductase activation or NO release) warranting further study .
  • SAR Insights: Polar substitutions (e.g., hydroxymethyl in 4g) improve activity in dioxane systems, suggesting analogous modifications (e.g., nitro → aminophenyl) could optimize the target compound .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyrrolidine ring, contributing to its unique biological profile. The molecular formula can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O4_{4}
  • SMILES Notation : C1CC(NC1)C2=CC3=C(C=C2)OCCO3

Research indicates that the compound exhibits multiple mechanisms of action, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial effect.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage, which is particularly relevant in neurodegenerative diseases.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide. A study compared its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that the compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus.

Enzyme Inhibition Studies

The compound's inhibition of AChE was quantified using an in vitro assay. The results showed an IC50_{50} value of 5.4 µM, indicating significant inhibitory activity compared to standard inhibitors like donepezil (IC50_{50} = 0.1 µM). This suggests potential applications in treating conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotective Study : In a model of oxidative stress-induced neuronal cell death, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide exhibited a protective effect, reducing cell death by approximately 40% compared to untreated controls.
  • Anticancer Potential : Preliminary investigations into its anticancer properties revealed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50_{50} values ranging from 10 to 30 µM.

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